Hexyl isothiocyanate

Description

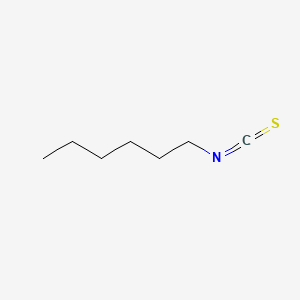

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYAXKKXIGHXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196023 | |

| Record name | Hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; sharp green irritating aroma | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931-0.941 (20°) | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4404-45-9 | |

| Record name | Hexyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activities of Hexyl Isothiocyanate: A Technical Guide for Researchers

Abstract

Hexyl isothiocyanate, and its extensively studied derivative 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), are naturally occurring organosulfur compounds predominantly found in cruciferous vegetables like wasabi. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of hexyl isothiocyanate. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising bioactive molecule. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Isothiocyanates (ITCs) are a class of phytochemicals recognized for their chemopreventive and therapeutic potential.[1][2] Among them, hexyl isothiocyanate, particularly in the form of 6-MSITC, has demonstrated a wide spectrum of biological effects, including potent anti-inflammatory, anticancer, and antimicrobial activities.[3][4] These properties are attributed to its ability to modulate multiple cellular signaling pathways crucial in the pathogenesis of various diseases.[3] This guide aims to consolidate the current scientific knowledge on the biological activities of hexyl isothiocyanate, with a focus on providing practical information for research and development.

Anticancer Activities

Hexyl isothiocyanate exhibits significant anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[5][6] The primary mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 6-MSITC have been evaluated against a range of cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Jurkat | Leukemia | 8.65 | 24 | |

| HL-60 | Leukemia | 16 | 24 | |

| HCT116 p53+/+ | Colorectal Cancer | Not specified | 48 | [5] |

| HCT116 p53-/- | Colorectal Cancer | Not specified | 48 | [5] |

| T24 | Bladder Cancer | 26.9 ± 1.12 | 24 | [7] |

| T24 | Bladder Cancer | 15.9 ± 0.76 | 48 | [7] |

| SKOV-3 | Ovarian Cancer | ~27.7 | Not specified | [8] |

| OVCAR-3 | Ovarian Cancer | ~23.2 | Not specified | [8] |

| MCF-7 | Breast Cancer | 12.5 | 24 | [8] |

| MCF-7 | Breast Cancer | 7.5 | 48 | [8] |

| MDA-MB-231 | Breast Cancer | 7.2 | Not specified | [8] |

Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[9][10] 6-MSITC has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of hexyl isothiocyanate on cancer cells.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hexyl isothiocyanate (or 6-MSITC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Preparation and Treatment: Prepare a stock solution of hexyl isothiocyanate in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activities

Hexyl isothiocyanate demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[3][14][15]

Quantitative Data: Inhibition of Inflammatory Mediators

While specific IC50 values for cytokine inhibition are not consistently reported in a consolidated format, studies have shown significant dose-dependent reductions in the expression of key inflammatory molecules.[3][15]

| Inflammatory Mediator | Cell Type | Inducing Agent | Effect of 6-MSITC | Reference |

| COX-2 | Macrophages | LPS | Strong suppression | [3][14] |

| iNOS | Macrophages | LPS | Strong suppression | [3][14] |

| IL-1β | Macrophages | LPS | Reduced expression | [15] |

| IL-6 | Macrophages | LPS | Reduced expression | [15][16] |

| TNF-α | Macrophages | LPS | Reduced expression | [15] |

Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation.[7][13] Hexyl isothiocyanate can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6]

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammatory responses.[4][17] 6-MSITC has been shown to suppress the phosphorylation and activation of these kinases.[3]

Experimental Protocol: Western Blot for MAPK Phosphorylation

This protocol details the detection of MAPK phosphorylation to assess the anti-inflammatory effect of hexyl isothiocyanate.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

Hexyl isothiocyanate (or 6-MSITC)

-

LPS (Lipopolysaccharide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of hexyl isothiocyanate for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated form of a specific MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the same MAPK to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

Antimicrobial Activities

Hexyl isothiocyanate has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[18][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC Value (µg/mL) | Compound | Reference |

| Escherichia coli | Gram-negative Bacteria | >200 | 6-MSITC | [20] |

| Staphylococcus aureus | Gram-positive Bacteria | Active (no value specified) | 6-MSITC | [18][19] |

| Campylobacter jejuni | Gram-negative Bacteria | 200 | Allyl ITC | [11] |

| Campylobacter jejuni | Gram-negative Bacteria | 1.25 - 5 | Benzyl ITC | [11] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 2.9 - 110 | Benzyl ITC | [21][22] |

| Helicobacter pylori | Gram-negative Bacteria | 2 (median) | Sulforaphane | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of hexyl isothiocyanate.[20]

Materials:

-

Microorganism of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Hexyl isothiocyanate

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of hexyl isothiocyanate in DMSO. Create a series of two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium (e.g., to a final concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity and the Nrf2/Keap1-ARE Pathway

A key mechanism underlying many of the biological activities of hexyl isothiocyanate is its ability to induce the Nrf2/Keap1-ARE signaling pathway, a master regulator of the cellular antioxidant response.[23][24]

Nrf2/Keap1-ARE Pathway Activation

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like 6-MSITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[23][24]

Experimental Protocol: Western Blot for Nrf2 Activation

This protocol is for assessing the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its target genes.[1][25]

Materials:

-

Cell line (e.g., HepG2)

-

Complete cell culture medium

-

Hexyl isothiocyanate (or 6-MSITC)

-

Nuclear and cytoplasmic extraction kit

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies (Nrf2, Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker), HO-1, NQO1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Treat cells with hexyl isothiocyanate for various time points (e.g., 2, 4, 6, 8 hours).

-

Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of both fractions.

-

Western Blotting: Perform Western blotting on both fractions.

-

Immunoblotting:

-

Probe the membranes with the anti-Nrf2 antibody to observe its accumulation in the nuclear fraction.

-

Use anti-Lamin B1 and anti-GAPDH as nuclear and cytoplasmic loading controls, respectively.

-

Probe whole-cell lysates with antibodies against HO-1 and NQO1 to assess the upregulation of Nrf2 target genes.

-

-

Analysis: Quantify band intensities to determine the fold increase in nuclear Nrf2 and the expression of downstream targets compared to the control.

Conclusion

Hexyl isothiocyanate, particularly 6-MSITC, is a multifaceted bioactive compound with significant potential for the development of novel therapeutic agents. Its well-documented anticancer, anti-inflammatory, and antimicrobial activities, mediated through the modulation of key cellular signaling pathways, make it a compelling subject for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the therapeutic benefits of this natural product. Future research should focus on further elucidating its mechanisms of action, conducting preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in combination therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimutagenic and Chemopreventive Properties of 6-(Methylsulfinyl) Hexyl Isothiocyanate on TK6 Human Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-carcinogenic activity of 6-methylsulfinylhexyl isothiocyanate-, an active anti-proliferative principal of wasabi (Eutrema wasabi Maxim.) | Semantic Scholar [semanticscholar.org]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bosterbio.com [bosterbio.com]

- 14. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IL-6 Family Cytokines: Key inflammatory mediators as biomarkers and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. 6-Methylsulfinylhexyl isothiocyanate and its homologues as food-originated compounds with antibacterial activity against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - CA [thermofisher.com]

- 20. Combination of isothiocyanates and antibiotics increases susceptibility against Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines [mdpi.com]

- 25. benchchem.com [benchchem.com]

Hexyl Isothiocyanate: A Deep Dive into its Anticancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hexyl isothiocyanate (HITC), particularly its well-studied derivative 6-methylsulfinylhexyl isothiocyanate (6-MSITC), has emerged as a promising natural compound in cancer research. Derived from cruciferous vegetables like wasabi, 6-MSITC has demonstrated potent anticancer properties across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of hexyl isothiocyanate, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HITC's mode of action.

Core Mechanisms of Action

Hexyl isothiocyanate exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways. These actions are often interconnected, leading to a synergistic inhibition of cancer cell growth and proliferation.

Induction of Apoptosis

HITC is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.

-

Extrinsic Pathway: Evidence suggests that 6-MSITC can upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptotic pathway.[1] This pathway is activated by the binding of extracellular ligands, leading to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.[2]

-

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is also significantly modulated by HITC. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Cell Cycle Arrest

HITC has been shown to impede the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A notable effect is the induction of G2/M phase arrest, which prevents cells from entering mitosis.[1] This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Modulation of Signaling Pathways

The anticancer activity of HITC is intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

-

ERK1/2 Signaling: In human colorectal cancer cells, 6-MSITC has been shown to activate the ERK1/2 pathway, which, contrary to its usual pro-survival role, leads to the upregulation of CHOP and DR5, ultimately promoting apoptosis.[1] This effect is mediated through the phosphorylation of ELK1.[1]

-

NF-κB Pathway: The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is a key target of HITC. In breast cancer cells, 6-MSITC has been observed to downregulate the expression of nuclear factor-κB (NF-κB) and the phosphorylation of its inhibitor, IκBα.[3] This inhibition of NF-κB activity contributes to the induction of apoptosis.[3]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. HITC has been shown to inhibit this pathway by reducing the phosphorylation of Akt.[4] The inhibition of this pathway can release its control over other pro-apoptotic pathways.[3]

-

Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. 6-MSITC is a potent inducer of the Nrf2-dependent pathway, which can contribute to its chemopreventive effects through the upregulation of antioxidant and detoxification enzymes.[4]

Induction of Oxidative Stress

While HITC can activate the antioxidant Nrf2 pathway, it can also induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). This dual role is context-dependent. The increase in intracellular ROS can lead to DNA damage and trigger apoptosis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of 6-methylsulfinyl hexyl isothiocyanate (6-MSITC) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Jurkat | Leukemia | 8.65 | 24 | [5] |

| HL-60 | Leukemia | 16 | 24 | [5] |

| Human Breast Cancer (mean) | Breast Cancer | 3.9 | Not Specified | [6] |

| Human Melanoma (one line) | Melanoma | 0.3 | Not Specified | [6] |

| PANC-1 | Pancreatic Cancer | ~10 - 20 | Not Specified | [2] |

Table 1: IC50 Values of 6-MSITC in Various Cancer Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) values of 6-MSITC, indicating its potency in inhibiting the growth of different cancer cell lines.

| Cell Line | Treatment | % of Apoptotic Cells (Treated vs. Control) | Time (h) | Reference |

| Jurkat | 4µM 6-MSITC | 3-fold increase | 24 | [2] |

| Jurkat | 8µM 6-MSITC | 25.4% vs 7.6% | 24 | [2] |

| Jurkat | 16µM 6-MSITC | 30.3% vs 7.6% | 24 | [2] |

| HL-60 | 8µM 6-MSITC | 35.0% vs 6.1% | 24 | [2] |

| HL-60 | 16µM 6-MSITC | 12.6% vs 5.2% | 24 | [2] |

Table 2: Induction of Apoptosis by 6-MSITC. This table presents the percentage of apoptotic cells in Jurkat and HL-60 leukemia cell lines after treatment with 6-MSITC for 24 hours.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HITC on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Hexyl isothiocyanate (HITC) stock solution (typically dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of HITC in complete culture medium from the stock solution.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of HITC. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[7]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the cancer cell line by treating with HITC for the desired time and concentration. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with HITC for the desired time and concentration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for at least 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is typically displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by HITC.[9][10]

Materials:

-

Treated and untreated cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-ERK, NF-κB, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with HITC and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The intensity of the bands can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by Hexyl Isothiocyanate in cancer cells.

Experimental Workflows

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate induces apoptosis in human breast cancer by possible involvement of the NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines [mdpi.com]

- 6. Selective sensitivity to wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate of human breast cancer and melanoma cell lines studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Western blot protocol | Abcam [abcam.com]

Natural Sources of Hexyl Isothiocyanate and 6-MSITC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative analysis, experimental protocols for extraction and identification, and the associated signaling pathways of two promising isothiocyanates: Hexyl Isothiocyanate and 6-Methylsulfinylhexyl Isothiocyanate (6-MSITC). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Hexyl Isothiocyanate and 6-MSITC

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates, which are the secondary metabolites responsible for the pungent flavor of these plants. Upon plant cell damage, the enzyme myrosinase is released and hydrolyzes glucosinolates to form isothiocyanates, among other products.

Hexyl isothiocyanate is a less-studied isothiocyanate with potential biological activities. Its natural distribution is not as widespread as other ITCs, making targeted sourcing and analysis crucial.

6-Methylsulfinylhexyl isothiocyanate (6-MSITC) , also known as hexaraphane, is a potent bioactive compound primarily found in wasabi. It has garnered significant scientific interest due to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] 6-MSITC is a long-chain isothiocyanate, a characteristic of isothiocyanates found in Eutrema species native to Japan.

Natural Sources and Quantitative Data

The natural occurrence and concentration of these isothiocyanates vary significantly between plant species and even different parts of the same plant.

Hexyl Isothiocyanate

The primary natural source of hexyl isothiocyanate identified in the literature is rocket salad (Eruca vesicaria, also known as Eruca sativa).[3][4][5]

Table 1: Quantitative Data for Hexyl Isothiocyanate in Eruca sativa

| Plant Part | Concentration | Analytical Method | Reference |

| Seeds (oil) | Not explicitly quantified as hexyl ITC, but erucin (B1671059) (a related ITC) is a major component (28.93%) | UPLC-DAD | [6] |

| Leaves (essential oil) | Present, but not quantified | GC/MS | [7] |

Note: Quantitative data for hexyl isothiocyanate in various parts of Eruca vesicaria is limited in publicly available literature. Much of the research focuses on other isothiocyanates like erucin and sulforaphane (B1684495).

6-Methylsulfinylhexyl Isothiocyanate (6-MSITC)

The most significant natural source of 6-MSITC is wasabi (Eutrema japonicum or Wasabia japonica).[1][2] It is considered a major bioactive component of the wasabi rhizome.[8] While other cruciferous vegetables like horseradish contain methylsulfinylalkyl ITCs, their concentration is considerably lower than in wasabi.[9]

Table 2: Quantitative Data for 6-MSITC in Wasabi (Eutrema japonicum)

| Plant Part | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Rhizome | ~550 - 556 | HPLC | [9] |

| Rhizome (Cultivar 'Daruma') | 1773 - 3144 | GC-FPD | [10] |

| Rhizome (Soil-grown) | Variable (increases with rhizome weight) | GC-FPD | [11] |

| Rhizome (Water-grown) | Variable (higher than soil-grown in 18-45g range) | GC-FPD | [11] |

Experimental Protocols

The accurate extraction and quantification of hexyl isothiocyanate and 6-MSITC are critical for research and development. The following protocols are synthesized from various scientific publications.

Extraction of Isothiocyanates from Plant Material

Objective: To extract isothiocyanates from plant tissues for subsequent analysis.

Method 1: Dichloromethane (B109758) Extraction (for Wasabi)

This method is suitable for the extraction of a broad range of isothiocyanates.[10][11]

-

Sample Preparation: Homogenize fresh plant tissue (e.g., wasabi rhizome) in a blender.

-

Extraction: Weigh 4 g of the homogenized sample into a centrifuge tube. Add 7 mL of chilled distilled water and 5 mL of dichloromethane.

-

Mixing: Mix the sample continuously for 2 hours at room temperature to allow for enzymatic hydrolysis of glucosinolates and extraction of isothiocyanates into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower dichloromethane layer containing the isothiocyanates.

-

Drying: Dry the dichloromethane extract over anhydrous sodium sulfate.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen before analysis.

Method 2: Supercritical Fluid Extraction (SFE) (for Wasabi)

SFE is a green technology that offers high extraction efficiency for volatile compounds like isothiocyanates.[12]

-

Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

-

SFE System: Use a high-pressure semi-continuous extraction apparatus with supercritical carbon dioxide as the solvent.

-

Extraction Parameters:

-

Pressure: 80-120 bar

-

Temperature: 40°C

-

-

Collection: The extracted isothiocyanates are collected in a suitable solvent (e.g., dichloromethane) after depressurization.

Quantification of Isothiocyanates

Objective: To identify and quantify the concentration of hexyl isothiocyanate and 6-MSITC in the extracts.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of isothiocyanates.[13]

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) is often used for separation.

-

Detection: Isothiocyanates can be detected by UV absorbance, typically around 240-265 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a standard curve prepared with a pure standard of the target isothiocyanate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like isothiocyanates.[7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable.

-

Injection: The sample is injected into the GC, where it is vaporized.

-

Separation: The compounds are separated based on their boiling points and interaction with the stationary phase as they pass through the column.

-

Detection and Identification: The mass spectrometer detects the separated compounds and provides a mass spectrum, which can be used to identify the compound by comparing it to a library of known spectra.

-

Quantification: Quantification can be performed using an internal or external standard.

Signaling Pathways Modulated by 6-MSITC

6-MSITC has been shown to exert its biological effects by modulating several key signaling pathways.[2][14] Understanding these mechanisms is crucial for its development as a therapeutic agent. There is limited information available on the specific signaling pathways modulated by hexyl isothiocyanate.

Nrf2/Keap1-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). 6-MSITC can activate the Nrf2 pathway, leading to the transcription of antioxidant and detoxification enzymes.[14][15]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK helps to restore cellular energy balance. 6-MSITC has been shown to activate AMPK, which may contribute to its beneficial effects on metabolism.[16][17][18]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many diseases, including cancer. 6-MSITC has been reported to inhibit this pathway, which may contribute to its anti-cancer properties.[14][19][20][21]

MAPK/ERK Pathway

The Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are involved in a wide range of cellular processes, including inflammation and cell death. 6-MSITC has been shown to modulate MAPK signaling, which can lead to both pro-apoptotic and anti-inflammatory effects depending on the cellular context.[9][22]

Conclusion

Hexyl isothiocyanate and 6-MSITC are two natural compounds with significant potential for further research and development. While the primary natural source of hexyl isothiocyanate appears to be rocket salad, more quantitative data and studies on its specific biological mechanisms are needed. In contrast, 6-MSITC, predominantly found in wasabi, is a well-characterized isothiocyanate with a growing body of evidence supporting its diverse health benefits through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource for scientists and researchers to advance the understanding and application of these promising natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo biological activity of rocket extracts (Eruca vesicaria subsp. sativa (Miller) Thell) and sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of isothiocyanate yield from wasabi rhizome tissues grown in soil or water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Involvement of AMP-activated Protein Kinase α/Nuclear Factor (Erythroid-derived 2) Like 2-iniatived Signaling Pathway in Cytoprotective Effects of Wasabi 6-(Methylsulfinyl) Hexyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Involvement of AMP-activated Protein Kinase α/Nuclear Factor (Erythroid-derived 2) Like 2-iniatived Signaling Pathway in Cytoprotective Effects of Wasabi 6-(Methylsulfinyl) Hexyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Involvement of AMP-activated Protein Kinase α/Nuclear Factor (Erythroid-derived 2) Like 2-iniatived Signaling Pathway in Cytoprotective Effects of Wasabi 6-(Methylsulfinyl) Hexyl Isothiocyanate [jcpjournal.org]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC): A Deep Dive into its Signaling Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) is a naturally occurring isothiocyanate derived from the hydrolysis of glucosinolates found in wasabi (Wasabia japonica)[1]. This bioactive compound has garnered significant attention within the scientific community for its potent anti-inflammatory, antioxidant, and anticancer properties[2][3][4]. The therapeutic potential of 6-MSITC stems from its ability to modulate a multitude of intracellular signaling pathways, thereby influencing key cellular processes such as inflammation, oxidative stress response, and apoptosis. This technical guide provides a comprehensive overview of the core signaling pathways modulated by 6-MSITC, presenting quantitative data, detailed experimental protocols, and visual representations of these complex molecular interactions to aid researchers and drug development professionals in their understanding and exploration of this promising compound.

Core Signaling Pathways Modulated by 6-MSITC

6-MSITC exerts its pleiotropic effects by targeting several key signaling cascades. The most well-documented of these are the Nrf2/Keap1-ARE, NF-κB, MAPK, PI3K/AKT/mTOR, and ERK1/2-ELK1/CHOP/DR5 pathways.

Nrf2/Keap1-ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like 6-MSITC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1)[5].

The following tables summarize the dose- and time-dependent effects of 6-MSITC on key proteins in the Nrf2 pathway, with data extracted from densitometric analysis of Western blots.

Table 1: Dose-Dependent Effect of 6-MSITC on Nrf2 and Nrf2-Target Proteins in IMR-32 Cells (12-hour treatment)

| 6-MSITC (µM) | Nrf2 (Fold Induction) | NQO1 (Fold Induction) | TXNRD1 (Fold Induction) | AKR1C1 (Fold Induction) | AKR1C3 (Fold Induction) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 5 | ~1.5 | ~2.0 | ~1.8 | ~1.5 | ~1.7 |

| 10 | ~2.5 | ~3.5 | ~3.0 | ~2.5 | ~2.8 |

| 20 | ~3.0 | ~4.5 | ~3.8 | ~3.0 | ~3.5 |

Data interpreted from graphical representations in existing research.

Table 2: Time-Dependent Effect of 10 µM 6-MSITC on Nrf2 and Nrf2-Target Proteins in IMR-32 Cells

| Time (hours) | Nrf2 (Fold Induction) | NQO1 (Fold Induction) | TXNRD1 (Fold Induction) | AKR1C1 (Fold Induction) | AKR1C3 (Fold Induction) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 6 | ~2.0 | ~2.5 | ~2.2 | ~2.0 | ~2.3 |

| 12 | ~2.5 | ~3.5 | ~3.0 | ~2.5 | ~2.8 |

| 24 | ~1.8 | ~2.8 | ~2.5 | ~2.0 | ~2.2 |

Data interpreted from graphical representations in existing research.

NF-κB Pathway: A Key Player in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. 6-MSITC has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects[1][6].

Table 3: Dose-Dependent Inhibition of Phosphorylated IκBα by 6-MSITC in MDA-MB-231 and MDA-MB-453 Breast Cancer Cells

| Cell Line | 6-MSITC Concentration | Inhibition of p-IκBα (%) |

| MDA-MB-231 | Low | Significant |

| High | Strong | |

| MDA-MB-453 | Low | Significant |

| High | Strong |

Qualitative descriptions are based on reported concentration-dependent downregulation. Specific percentage inhibition values require access to raw densitometry data not available in the public domain.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity [mdpi.com]

- 4. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Hexyl Isothiocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of hexyl isothiocyanate derivatives, with a primary focus on 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a major bioactive compound found in wasabi (Wasabia japonica). This document summarizes the current understanding of their mechanisms of action, presents key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to Hexyl Isothiocyanate Derivatives and Inflammation

Isothiocyanates (ITCs) are naturally occurring compounds characterized by the –N=C=S functional group, commonly found in cruciferous vegetables.[1] These compounds are stored as glucosinolates and are released upon plant tissue damage.[1] Among these, 6-MSITC has garnered significant attention for its potent biological activities, including anti-inflammatory, antimicrobial, antiplatelet, and anticancer effects.[1][2]

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cyclooxygenase-2 (COX-2), which is responsible for prostaglandin (B15479496) synthesis.[1][3] Pro-inflammatory cytokines also play a crucial role in orchestrating the inflammatory response.[3] Hexyl isothiocyanate derivatives, particularly 6-MSITC, have been shown to effectively suppress these key inflammatory markers.[1][2][3]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of 6-MSITC and its analogues has been quantified in various studies. The following tables summarize key findings on the inhibition of nitric oxide production and the expression of inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by 6-MSITC and its Analogues in LPS-stimulated Macrophages

| Compound | Cell Line | IC50 (µM) | Notes |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Mouse peritoneal macrophages | 6.8 | Showed the strongest inhibition among tested ITCs.[1] |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | J774.1 macrophage-like cells | 11.2 | --- |

| 4-(Methylsulfinyl)butyl isothiocyanate (Sulforaphane) | Mouse peritoneal macrophages | 9.0 | Shorter alkyl chain length.[1] |

| 8-(Methylsulfinyl)octyl isothiocyanate | Mouse peritoneal macrophages | 13.0 | Longer alkyl chain length.[1] |

| n-Hexyl isothiocyanate | Mouse peritoneal macrophages | 23.0 | Lacks the methylsulfinyl group.[1] |

| 1-Isothiocyanato-6-(methylthio)hexane | Mouse peritoneal macrophages | 26.0 | Methylsulfanyl group instead of methylsulfinyl.[1] |

| 6-Isothiocyanatohexanal | Mouse peritoneal macrophages | >50 | Formyl group instead of methylsulfinyl.[1] |

Data sourced from Noshita et al. as cited in Uto et al., 2012.[1]

Table 2: Effect of 6-MSITC on Pro-inflammatory Gene and Protein Expression

| Target | Cell Line/Model | Treatment | Concentration | Effect |

| iNOS mRNA and protein | RAW264 murine macrophages | LPS | Dose-dependent | Inhibition[4] |

| COX-2 expression | Murine macrophages | LPS or IFN-γ | Not specified | Suppression[5] |

| Inflammatory cytokines | Murine macrophages | LPS | Not specified | Suppression[1][2] |

| NF-κB levels | Murine macrophage cell line | Not specified | Not specified | Decrease[6] |

| IL-6 and CXCL10 production | TNF-α-stimulated TR146 cells | TNF-α | Not specified | Inhibition[7] |

Molecular Mechanisms of Action: Signaling Pathways

6-MSITC exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including extracellular-regulated protein kinase (ERK), p38 kinase, and c-Jun NH2-protein kinase (JNK), are critical regulators of the inflammatory response.[1] 6-MSITC has been shown to suppress all three major MAPK pathways, thereby inhibiting the activation of downstream transcription factors that drive the expression of inflammatory genes like COX-2 and iNOS.[1][5]

References

- 1. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-(Methylsulfinyl)hexyl isothiocyanate suppresses inducible nitric oxide synthase expression through the inhibition of Janus kinase 2-mediated JNK pathway in lipopolysaccharide-activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) from Wasabia japonica alleviates inflammatory bowel disease (IBD) by potential inhibition of glycogen synthase kinase 3 beta (GSK-3β) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Neuroprotective Effects of Wasabi-Derived Isothiocyanates: A Technical Guide

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. Emerging research has identified wasabi-derived isothiocyanates (ITCs), particularly 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC or 6-MSITC), as potent neuroprotective agents. These compounds, found in Wasabia japonica, exert their effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. This technical guide provides an in-depth overview of the mechanisms of action of wasabi-derived ITCs, detailed experimental protocols for their study, a summary of key quantitative data from preclinical and clinical research, and visualizations of the core signaling pathways.

Introduction

The pungent flavor of wasabi is attributed to a class of organic compounds called isothiocyanates.[1] Beyond their culinary appeal, these compounds have garnered significant scientific interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] A key bioactive ITC in wasabi is 6-MITC, which has demonstrated promising neuroprotective capabilities in various experimental models.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the neuroprotective potential of wasabi-derived ITCs.

Core Mechanisms of Neuroprotection

The neuroprotective effects of wasabi-derived ITCs are multifaceted, primarily revolving around their ability to mitigate oxidative stress and neuroinflammation.

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Wasabi-derived ITCs, such as 6-MITC, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4] Key downstream targets of Nrf2 include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, which is involved in glutathione (B108866) (GSH) synthesis.[3][5]

Attenuation of Neuroinflammation via NF-κB and MAPK Signaling

Neuroinflammation, often mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Wasabi-derived ITCs have been shown to suppress the production of pro-inflammatory mediators. Allyl isothiocyanate (AITC), another ITC found in wasabi, inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] This inhibition is mediated, in part, through the modulation of mitogen-activated protein kinase (MAPK) signaling, particularly by downregulating the phosphorylation of c-Jun N-terminal kinase (JNK).[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of wasabi-derived isothiocyanates.

Table 1: In Vitro Efficacy of Wasabi-Derived Isothiocyanates

| Isothiocyanate | Cell Line | Assay | Concentration Range | Key Findings | Reference |

| 6-MITC | IMR-32 (human neuroblastoma) | Gene Expression | 10 µM | Upregulation of Nrf2-mediated genes (NQO1, TXNRD1, AKR1C1, AKR1C3) | [3] |

| 6-MITC | K562 (human leukemia) | Cell Viability (MTT Assay) | 0-20 µM | IC50 of ~13.0 µM at 24h and ~7.8 µM at 48h | [7] |

| 6-MITC | Jurkat, HL-60 (leukemia) | Cell Viability | 2-128 µM | IC50 of 8.65 µM (Jurkat) and 16 µM (HL-60) at 24h | [8] |

| AITC | BV2 (murine microglia) | Nitric Oxide (NO) Production | 1-20 µM | Dose-dependent inhibition of LPS-induced NO production | [6] |

| AITC | BV2 (murine microglia) | Cytokine Production (ELISA) | 1-20 µM | Significant reduction of LPS-induced TNF-α and IL-6 | [6] |

Table 2: In Vivo Efficacy of Wasabi-Derived Isothiocyanates

| Isothiocyanate | Animal Model | Dosage | Duration | Key Findings | Reference |

| 6-MSITC | Aβ1-42-induced Alzheimer's mouse model | 5 mg/kg (i.p.) | 10 days | Ameliorated memory impairments in Morris Water Maze test; Reduced oxidative stress and neuroinflammation in the hippocampus. | [2][9] |

| 6-MSITC | Healthy older adults (human clinical trial) | 0.8 mg/day | 12 weeks | Significant improvement in working and episodic memory performance. | [3] |

| AITC | Traumatic Brain Injury mouse model | Not specified | Immediate post-injury | Significantly decreased infarct volume and blood-brain barrier permeability. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of wasabi-derived isothiocyanates.

In Vitro Neuroprotection and Anti-inflammatory Assays

4.1.1. Cell Culture

-

IMR-32 Human Neuroblastoma Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

-

BV2 Murine Microglial Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

4.1.2. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the isothiocyanate for the desired duration (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4.1.3. Western Blotting for Nrf2 and HO-1

-

Treat cells with the isothiocyanate for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.4. ELISA for TNF-α and IL-6

-

Seed BV2 microglia in a 24-well plate and treat with the isothiocyanate followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Alzheimer's Disease Model

4.2.1. Animal Model and Treatment

-

Use adult male C57BL/6J mice.

-

Induce an Alzheimer's-like pathology via intracerebroventricular (ICV) injection of Aβ1-42 oligomers.

-

Administer 6-MSITC (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 10 days, starting 1 hour after the Aβ1-42 injection.

4.2.2. Morris Water Maze Test

-

Use a circular pool (1.5 m in diameter) filled with opaque water.

-

Place a hidden platform 1 cm below the water surface in one quadrant.

-

For 5 consecutive days, train the mice in four trials per day to find the hidden platform from different starting positions.

-

Record the escape latency (time to find the platform) for each trial.

-

On day 6, perform a probe trial where the platform is removed, and allow the mice to swim for 60 seconds.

-

Measure the time spent in the target quadrant where the platform was previously located.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Nrf2/ARE Signaling Pathway Activation by Wasabi Isothiocyanates.

Caption: Inhibition of NF-κB-mediated Neuroinflammation by AITC.

Caption: In Vitro Experimental Workflow.

Conclusion

Wasabi-derived isothiocyanates, particularly 6-MITC, hold significant promise as neuroprotective agents. Their ability to activate the Nrf2 antioxidant pathway and suppress neuroinflammatory signaling cascades provides a strong mechanistic basis for their therapeutic potential in neurodegenerative diseases. This technical guide offers a foundational resource for researchers to further explore and harness the neuroprotective properties of these natural compounds. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for potential translation into novel therapeutic strategies.

References

- 1. UC Davis - Morris Water Maze [protocols.io]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

Hexyl Isothiocyanate: A Comprehensive Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl isothiocyanate (HITC), and more extensively its derivative 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) found in Wasabi (Wasabia japonica), are members of the isothiocyanate (ITC) class of compounds.[1][2] These compounds have garnered significant attention in the scientific community for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hexyl isothiocyanate, detailing its mechanisms of action, summarizing quantitative data, and providing experimental protocols for key assays.

The core structure of isothiocyanates features a reactive -N=C=S group, which is crucial for their biological effects. The activity of these molecules is significantly influenced by the nature of the alkyl or aryl group attached to the nitrogen atom. In the case of hexyl isothiocyanate, the six-carbon alkyl chain plays a pivotal role in its potency and specificity.

Structure-Activity Relationship of Hexyl Isothiocyanate and its Derivatives

The biological activity of hexyl isothiocyanate and its analogs is intrinsically linked to two primary structural features: the isothiocyanate (-N=C=S) functional group and the nature of the hexyl side chain.

The Isothiocyanate Functional Group: The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the cornerstone of its mechanism of action, allowing it to modulate the function of various cellular proteins and signaling pathways.

The Hexyl Alkyl Chain: The six-carbon chain length in hexyl isothiocyanate is a critical determinant of its biological potency. Studies on various methylsulfinyl isothiocyanates have demonstrated a direct correlation between the length of the alkyl chain and specific biological activities. The hexyl chain appears to be particularly effective for high inhibitory potency in anti-inflammatory assays.[6] The lipophilicity conferred by the alkyl chain influences the compound's ability to traverse cellular membranes and interact with intracellular targets.

Influence of Side-Chain Modifications: Modifications to the hexyl chain, such as the addition of a methylsulfinyl group to form 6-MSITC, can significantly impact biological activity. This modification alters the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

Quantitative Data on Biological Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of hexyl isothiocyanate and its derivatives against various cell lines and inflammatory markers.

Table 1: Cytotoxic Activity of Hexyl Isothiocyanate Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6-(methylsulfonyl)hexyl isothiocyanate | Jurkat (Leukemia) | Guava ViaCount | Not specified | |

| 6-(methylsulfonyl)hexyl isothiocyanate | HL-60 (Leukemia) | Guava ViaCount | Not specified | |

| Tetrahydrofurfuryl isothiocyanate | RAW 264.7 (Macrophage) | PGE2 Synthesis | 8.71 ± 2.36 | [7] |

| 3-morpholinopropyl isothiocyanate | RAW 264.7 (Macrophage) | PGE2 Synthesis | 7.68 ± 1.52 | [7] |

| Phenylethyl isothiocyanate (PEITC) | RAW 264.7 (Macrophage) | PGE2 Synthesis | 5.27 ± 1.07 | [7] |

Table 2: Anti-inflammatory Activity of Isothiocyanate Derivatives

| Compound | Cell Line/System | Target | IC50 (µM) / % Inhibition | Reference |

| Phenyl isothiocyanate | Human COX-2 Enzyme | COX-2 | ~99% inhibition at 50 µM | [8] |

| 3-methoxyphenyl isothiocyanate | Human COX-2 Enzyme | COX-2 | ~99% inhibition at 50 µM | [8] |

| 2-Methoxyphenyl ITC | Acetylcholinesterase | Acetylcholinesterase | 0.57 mM | [8] |

| 3-methoxyphenyl ITC | Butyrylcholinesterase | Butyrylcholinesterase | 49.2% at 1.14 mM | [8] |

Key Signaling Pathways Modulated by Hexyl Isothiocyanate

Hexyl isothiocyanate and its derivatives exert their biological effects by modulating several critical signaling pathways. The following sections detail these pathways and include Graphviz diagrams to visualize the molecular interactions.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target of isothiocyanates. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Hexyl isothiocyanate can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[9][10][11]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. biotium.com [biotium.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]